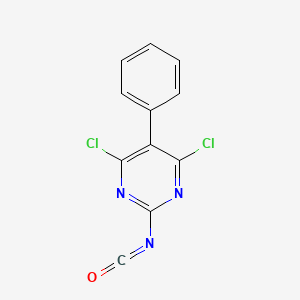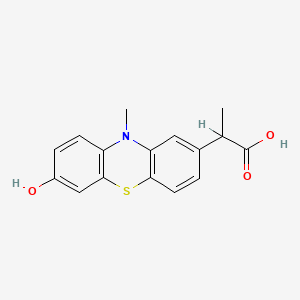![molecular formula C15H14O4S B14483548 3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid CAS No. 64289-72-1](/img/structure/B14483548.png)
3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids. This compound features a naphthalene ring system substituted with a carboxypropylsulfanyl group and an additional carboxylic acid group. Carboxylic acids are known for their acidic properties and are widely used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid can be achieved through several methods:
Oxidation of Alkylbenzenes: This method involves the oxidation of alkylbenzenes to form carboxylic acids.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.
Carboxylation of Grignard Reagents: Grignard reagents can react with carbon dioxide (CO₂) to form carboxylic acids.
Industrial Production Methods
Industrial production of carboxylic acids, including this compound, often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. Catalytic oxidation of hydrocarbons is a common method used in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Carboxylic acids can undergo oxidation reactions to form various products, including carbon dioxide and water.
Substitution: Carboxylic acids can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), borane (BH₃)
Nucleophiles: Alcohols, amines, thionyl chloride (SOCl₂)
Major Products Formed
Oxidation: Carbon dioxide (CO₂), water (H₂O)
Reduction: Primary alcohols
Substitution: Esters, amides, acid chlorides
Applications De Recherche Scientifique
3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid has various applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity . The sulfanyl group may also contribute to the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthoic Acid: An isomer of 3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid with a carboxyl group at the 1-position of the naphthalene ring.
2-Naphthoic Acid: Another isomer with a carboxyl group at the 2-position of the naphthalene ring.
Uniqueness
This compound is unique due to the presence of both a carboxypropylsulfanyl group and an additional carboxylic acid group on the naphthalene ring. This structural feature may impart distinct chemical and biological properties compared to its isomers .
Propriétés
Numéro CAS |
64289-72-1 |
|---|---|
Formule moléculaire |
C15H14O4S |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
3-(1-carboxypropylsulfanyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H14O4S/c1-2-12(15(18)19)20-13-8-10-6-4-3-5-9(10)7-11(13)14(16)17/h3-8,12H,2H2,1H3,(H,16,17)(H,18,19) |
Clé InChI |
LAJJFNBAUMBZRE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)SC1=CC2=CC=CC=C2C=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


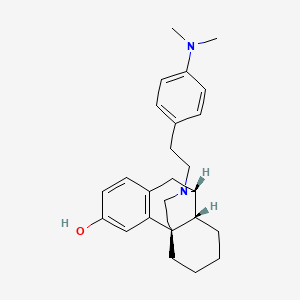

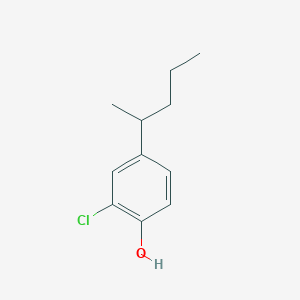

methanone](/img/structure/B14483493.png)
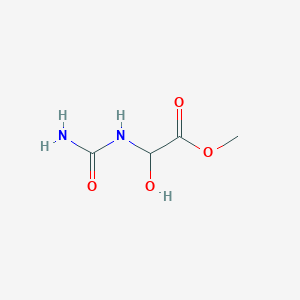
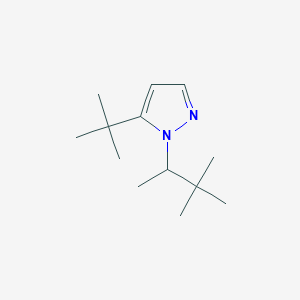
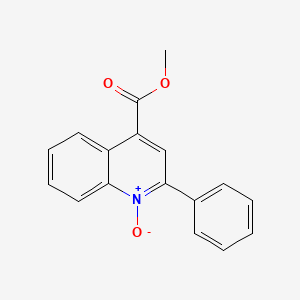


![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)
